Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo[1,5-b]pyridazine core, a phenyl group, and a chlorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate typically involves multiple steps, including the formation of the imidazo[1,5-b]pyridazine core and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the benzylic position .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,5-b]pyridazine derivatives and related heterocyclic compounds, such as:
Pyridazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also display a wide range of biological activities and are structurally related to imidazo[1,5-b]pyridazine derivatives.
Uniqueness
Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate stands out due to its specific substitution pattern and the presence of both chlorobenzyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H17ClN4O3 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
methyl 7-amino-1-[(3-chlorophenyl)methyl]-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate |
InChI |
InChI=1S/C21H17ClN4O3/c1-29-20(28)16-11-17(27)25(12-13-6-5-9-15(22)10-13)26-19(16)18(24-21(26)23)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H2,23,24) |
InChI Key |
IXQNKVXCSUNETM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N(N2C1=C(N=C2N)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.